1,3-Di-Boc-2-(carboxymethyl)guanidine
Overview
Description
Scientific Research Applications
1,3-Di-Boc-2-(carboxymethyl)guanidine has several scientific research applications, including:
Peptide Synthesis: It is widely used as a guanidinylation reagent in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in bioconjugation techniques to attach guanidine groups to biomolecules, enhancing their stability and activity.
Medicinal Chemistry: It is employed in the development of guanidine-containing drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
While the specific mechanism of action for 1,3-Di-Boc-2-(carboxymethyl)guanidine is not mentioned in the search results, guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-Boc-2-(carboxymethyl)guanidine can be synthesized through a multi-step process involving the protection of guanidine with tert-butoxycarbonyl (Boc) groups and subsequent reaction with glycine. The general synthetic route involves:
Protection of Guanidine: Guanidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,3-di-Boc-guanidine.
Reaction with Glycine: The protected guanidine is then reacted with glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
1,3-Di-Boc-2-(carboxymethyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free guanidine derivative.
Coupling Reactions: It can react with carboxylic acids or amines to form peptide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Major Products Formed
Deprotected Guanidine: Removal of Boc groups yields the free guanidine derivative.
Peptide Derivatives: Coupling reactions with carboxylic acids or amines result in the formation of peptide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
- 2-(2-Aminoethyl)-1,3-di-Boc-guanidine
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- N-Boc-N’-TFA-pyrazole-1-carboxamidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
1,3-Di-Boc-2-(carboxymethyl)guanidine is unique due to its specific structure, which allows for efficient guanidinylation of peptides and proteins. Its ability to form stable peptide bonds and enhance the stability and activity of biomolecules makes it a valuable reagent in peptide synthesis and bioconjugation .
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584978 | |
Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158478-76-3 | |
Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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